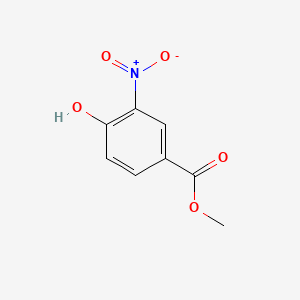

Methyl 4-hydroxy-3-nitrobenzoate

Overview

Description

Methyl 4-hydroxy-3-nitrobenzoate (C₈H₇NO₅, molecular weight 197.15 g/mol) is a nitroaromatic ester characterized by a hydroxyl group at the 4-position and a nitro group at the 3-position of the benzene ring. It crystallizes in a triclinic unit cell with two distinct molecules in the asymmetric unit, exhibiting intramolecular O–H···O hydrogen bonds that stabilize planar S(6) ring conformations . Key physical properties include a melting point of 73–77°C and a logP (octanol/water partition coefficient) of 1.34, as calculated via Joback and Crippen methods . Its synthesis typically involves nitration of methyl 4-hydroxybenzoate using cerium(IV) ammonium nitrate (CAN) in acetonitrile, yielding ~70% product .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-3-nitrobenzoate can be synthesized through several methods. One common method involves the nitration of methyl 4-hydroxybenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzene ring.

Another method involves the esterification of 4-hydroxy-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically performed under reflux conditions to achieve a high yield of the ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems allows for efficient and controlled synthesis of the compound. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxy-3-nitrobenzoic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Ester Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

Reduction: 4-amino-3-hydroxybenzoate.

Substitution: Various substituted benzoates depending on the reagents used.

Ester Hydrolysis: 4-hydroxy-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-hydroxy-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the synthesis of drugs and other bioactive molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The ester group can be hydrolyzed to release the active acid form, which can interact with various molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Derivatives

Methyl 2-Hydroxy-3-Nitrobenzoate (II)

- Structure : Hydroxyl at 2-position, nitro at 3-position.

- Hydrogen Bonding : Intramolecular O–H···O bonds preferentially involve the ester carbonyl oxygen (vs. nitro oxygen in I), leading to similar planarity (rms deviation <0.05 Å) .

- Applications : Used in synthesizing alkoxy derivatives via nucleophilic substitution (e.g., with 2-bromopropane) .

Methyl 2-Hydroxy-5-Nitrobenzoate (III)

- Structure : Hydroxyl at 2-position, nitro at 5-position.

Dinitro Derivative: Methyl 2-Hydroxy-3,5-Dinitrobenzoate (IV)

- Structure : Additional nitro group at 5-position.

- Electronic Effects : Increased electron-withdrawing effects reduce basicity of the hydroxyl group, impacting reactivity in alkylation or acylation reactions .

- Hydrogen Bonding : Preferential interaction with ester carbonyl oxygen persists, but stronger intermolecular interactions (e.g., π-π stacking) may arise due to nitro group density .

Alkyl/Aryl Ether Derivatives

- Synthesis : Replacement of the hydroxyl proton with alkyl/aryl groups (e.g., isopropoxy via 2-bromopropane ).

- Impact on Properties :

Comparative Data Table

Research Findings and Functional Implications

- Crystal Stability : The planarity of I, enforced by intramolecular hydrogen bonds, contrasts with less rigid isomers, influencing packing efficiency and melting points .

- Biological Activity: 4-Hydroxy-3-nitrobenzoate derivatives are substrates for flavin-dependent monooxygenases (e.g., in Candida parapsilosis), suggesting nitro positioning affects enzymatic recognition .

- Synthetic Utility : I’s hydroxyl group is more reactive toward alkylation than its isomers, enabling selective derivatization for pharmaceuticals (e.g., ketotifen fumarate precursors ).

Biological Activity

Methyl 4-hydroxy-3-nitrobenzoate (CAS Number: 99-42-3) is an organic compound notable for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features both a hydroxyl (-OH) group and a nitro (-NO_2) group attached to a benzoate structure. The presence of these functional groups contributes significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 197.15 g/mol |

| Melting Point | 73–77 °C |

| Log P (octanol/water) | 1.72 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Synthesis Methods

This compound can be synthesized through several methods:

- Nitration of Methyl 4-Hydroxybenzoate : This process involves introducing a nitro group into the aromatic ring.

- Alkylation of 4-Hydroxy-3-Nitrobenzoic Acid : Methylating agents such as diazomethane or dimethyl sulfate can be used to attach a methyl group to the carboxylic acid.

These synthetic routes allow for the production of this compound with varying degrees of purity and yield, which can be optimized depending on the desired application .

Biological Activity

The biological activity of this compound is primarily attributed to its functional groups:

- Antimicrobial Properties : Research indicates that the nitro group can undergo reduction in biological systems, leading to reactive intermediates that may exhibit antimicrobial effects. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Its ability to interact with cellular signaling pathways suggests it may modulate inflammatory responses in vitro .

- Enzyme Interactions : this compound has been shown to interact with specific enzymes, influencing metabolic pathways. This interaction could provide insights into its potential therapeutic applications in enzyme-related disorders .

Case Studies and Research Findings

- Antimicrobial Activity : A study published in Pharmaceutical Biology demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, highlighting its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Mechanisms : In another study, the compound was shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting its role in modulating immune responses. This effect was attributed to the nitro group's ability to form reactive nitrogen species that influence signaling pathways related to inflammation .

- Crystal Structure Analysis : Research involving X-ray diffraction has elucidated the crystal structure of this compound, revealing non-covalent interactions that may play a role in its biological activity. Understanding these interactions can aid in predicting how modifications to the structure might enhance or diminish its efficacy .

Q & A

Basic Research Questions

Q. What are the regioselective synthesis methods for Methyl 4-hydroxy-3-nitrobenzoate, and how can reaction conditions influence product purity?

this compound can be synthesized via nitration or electrophilic substitution. A regioselective method using cerium(IV) ammonium nitrate (CAN) yields the ortho-nitro product efficiently. For example, nitration of methyl 4-hydroxybenzoate with CAN in acetic acid at 0–5°C produces the compound with a melting point of 76–77°C (lit. 76–78°C) . Purity is ensured by monitoring via TLC and recrystallization from ethanol. NMR analysis (¹H and ¹³C) confirms regioselectivity, with characteristic peaks at δ 3.85 (s, OCH₃), 7.23–8.39 (aromatic protons), and 165.4 ppm (ester carbonyl) .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Spectroscopy : ¹H NMR in DMSO-d₆ reveals the aromatic proton splitting pattern (e.g., dd at J = 8.7 Hz and 1.7 Hz) due to nitro and ester group electronic effects. IR spectroscopy identifies O–H (∼3200 cm⁻¹), nitro (∼1520 cm⁻¹), and ester (∼1720 cm⁻¹) stretches .

- Crystallography : SHELX software (e.g., SHELXL) refines crystal structures using X-ray diffraction data. Hydrogen bonding networks (e.g., O–H···O) can be visualized with ORTEP-III, aiding in understanding packing motifs .

Q. What are the standard protocols for reducing the nitro group in this compound to an amine?

Catalytic hydrogenation with 10% Pd/C in ethanol under 1 atm H₂ for 16 hours reduces the nitro group to an amine, yielding methyl 3-amino-4-hydroxybenzoate (98% yield). The reaction is monitored by TLC (disappearance of the nitro compound spot) and confirmed via ¹H NMR (loss of aromatic nitro protons at δ 8.39) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., saponification vs. rearrangement) affect derivatization of this compound under basic conditions?

Attempts to induce rearrangement using DBU or NaH in THF/DMF at 60–110°C result in saponification of the ester to 4-hydroxy-3-nitrobenzoic acid instead of the desired product. This highlights the need for protecting groups (e.g., silylation of the hydroxyl) to prevent hydrolysis during base-sensitive reactions .

Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound derivatives?

- Solvent Selection : Slow evaporation from DMSO/EtOH mixtures promotes single-crystal growth.

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) predicts dimer formation via O–H···O bonds, enhancing crystal stability .

- Refinement : SHELXL refines twinned or high-resolution data, resolving disorder in nitro or ester moieties .

Q. How can contradictions in reported melting points or spectral data be resolved?

Discrepancies (e.g., mp 76–77°C vs. 76–78°C) arise from solvent purity or heating rate variations. Cross-validation using DSC (Differential Scanning Calorimetry) and reproducibility tests under controlled conditions (e.g., N₂ atmosphere) standardize data. Conflicting NMR peaks are resolved by comparing solvent effects (CDCl₃ vs. DMSO-d₆) .

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

Nitration follows an electrophilic aromatic substitution mechanism. The hydroxyl group directs nitration to the ortho position due to resonance stabilization of the intermediate σ-complex. Steric effects from the methoxy group further favor the 3-nitro over the 5-nitro isomer .

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during functional group interconversions (e.g., ester hydrolysis during amidation)?

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group before amidation.

- Mild Conditions : Employ coupling agents like EDC/HOBt in dichloromethane at 0°C to minimize ester cleavage .

Q. What analytical techniques validate the purity of this compound in multicomponent reactions?

- HPLC : Reverse-phase C18 column with UV detection at 254 nm (retention time ∼8.2 min).

- Mass Spectrometry : ESI-MS m/z 198.1 [M+H]⁺ confirms molecular ion integrity .

Properties

IUPAC Name |

methyl 4-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCWCTBHZCBXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059197 | |

| Record name | Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-42-3 | |

| Record name | Methyl 4-hydroxy-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxy-3-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.